molecular formula C25H22ClNO4 B13382651 Fmoc-N-Me-Phe(4-Cl)-OH

Fmoc-N-Me-Phe(4-Cl)-OH

Cat. No.: B13382651
M. Wt: 435.9 g/mol
InChI Key: DTVJLZWXYPPOHJ-UHFFFAOYSA-N
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Description

Fmoc-N-Me-Phe(4-Cl)-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-4-chlorophenylalanine, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis due to its unique properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Phe(4-Cl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of N-methyl-4-chlorophenylalanine is protected using the Fmoc group. This is achieved by reacting N-methyl-4-chlorophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated peptide synthesizers for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Phe(4-Cl)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products

    Deprotection: Removal of the Fmoc group yields N-methyl-4-chlorophenylalanine.

    Coupling: Peptide chains with this compound incorporated at specific positions.

Scientific Research Applications

Fmoc-N-Me-Phe(4-Cl)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Phe(4-Cl)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of this compound into peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phe-OH: Fluorenylmethyloxycarbonyl-phenylalanine, lacking the chlorine atom and N-methyl group.

    Fmoc-N-Me-Phe-OH: Fluorenylmethyloxycarbonyl-N-methylphenylalanine, lacking the chlorine atom.

Uniqueness

Fmoc-N-Me-Phe(4-Cl)-OH is unique due to the presence of both the chlorine atom and the N-methyl group, which can influence its chemical reactivity and interactions in peptide synthesis. These modifications can enhance the stability and bioactivity of the resulting peptides.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVJLZWXYPPOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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